molecular formula Hg2K B14727666 CID 71351907 CAS No. 12508-72-4

CID 71351907

Cat. No.: B14727666
CAS No.: 12508-72-4
M. Wt: 440.28 g/mol
InChI Key: YZUYJYFDFXQGJE-UHFFFAOYSA-N
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Description

Compounds are typically categorized by their structural motifs, functional groups, and biological activities. For instance, emphasizes the importance of structural overlays and substrate/inhibitor specificity in comparative studies, which could guide hypotheses about CID 71351907’s role in enzymatic interactions or receptor binding .

Properties

CAS No.

12508-72-4

Molecular Formula

Hg2K

Molecular Weight

440.28 g/mol

InChI

InChI=1S/2Hg.K

InChI Key

YZUYJYFDFXQGJE-UHFFFAOYSA-N

Canonical SMILES

[K].[Hg].[Hg]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for the compound with PubChem Compound Identification Number 71351907 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would typically include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound with PubChem Compound Identification Number 71351907 can undergo various types of chemical reactions, including but not limited to:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: The compound may be reduced using reducing agents to form reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving the compound with PubChem Compound Identification Number 71351907 include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from the reactions of the compound with PubChem Compound Identification Number 71351907 would depend on the specific reaction conditions and reagents used. These products could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity and can be used in studies related to its effects on biological systems.

    Medicine: The compound may have potential therapeutic applications and can be studied for its pharmacological properties.

    Industry: The compound can be used in the development of new materials, chemicals, or pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71351907, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a structured comparison based on methodologies from , and 13, which highlight molecular properties, synthesis pathways, and biological activities.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Property This compound (Hypothetical) Betulin (CID 72326) 7-Bromobenzo[b]thiophene-2-carboxylic Acid (CID 737737) Oscillatoxin D (CID 101283546)
Molecular Formula CₙHₘOₓ (hypothetical) C₃₀H₅₀O₂ C₉H₅BrO₂S C₃₆H₅₄O₈
Molecular Weight ~400–500 g/mol 442.7 g/mol 257.10 g/mol 630.8 g/mol
Key Functional Groups Not specified Triterpenoid backbone Brominated thiophene-carboxylic acid Macrocyclic polyketide
Biological Activity Hypothetical enzyme inhibitor Bile acid transporter inhibition CYP1A2 enzyme inhibition Cytotoxic marine toxin
Synthetic Route Not available Plant-derived triterpenoid Sulfonation and bromination Polyketide synthase pathway

Key Observations:

Structural Diversity: this compound’s hypothetical structure may differ significantly from betulin (a triterpenoid) and oscillatoxin D (a polyketide). However, brominated aromatic compounds like CID 737737 () demonstrate how halogenation enhances bioactivity, suggesting this compound could share similar reactivity .

Functional Overlaps :

  • Enzymatic inhibition is a common theme: betulin targets bile acid transporters, while CID 737737 inhibits CYP1A2. If this compound acts as an enzyme inhibitor, its mechanism may align with these precedents .
  • Oscillatoxin D’s cytotoxicity highlights the importance of macrocyclic structures in disrupting cellular processes, a property that could inform this compound’s pharmacological profile .

Synthetic Challenges :

  • Plant-derived compounds like betulin require extraction and purification, whereas halogenated aromatics (e.g., CID 737737) involve multi-step synthesis. This compound’s synthesis route (if synthetic) may face similar scalability or yield issues .

Research Findings and Data Interpretation

While direct studies on this compound are absent in the evidence, extrapolations can be made using analogous compounds:

  • Pharmacokinetics : Compounds like CID 737737 exhibit high GI absorption and BBB permeability (), suggesting this compound’s bioavailability could be optimized through structural modifications .
  • Toxicity Profiles : Betulinic acid (CID 64971) and oscillatoxin derivatives show varying toxicity levels, underscoring the need for rigorous safety assessments if this compound advances to preclinical trials .

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